molecular formula C18H16N4O B138740 Furamidina-d8 CAS No. 336786-81-3

Furamidina-d8

Número de catálogo: B138740
Número CAS: 336786-81-3
Peso molecular: 312.4 g/mol
Clave InChI: ZJHZBDRZEZEDGB-PGRXLJNUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Furamidine-d8 is a synthetic organic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen

Aplicaciones Científicas De Investigación

Furamidine-d8 has several scientific research applications:

    Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the development of new materials and chemical processes.

Análisis Bioquímico

Biochemical Properties

Furamidine-d8 has been identified as an inhibitor of protein arginine methyltransferase 1 (PRMT1), a key enzyme involved in the methylation of arginine residues on histone and non-histone proteins . This interaction with PRMT1 suggests that Furamidine-d8 plays a role in modulating epigenetic regulation and post-translational modifications .

Cellular Effects

Furamidine-d8 has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit cell proliferation in leukemia cell lines . In glioblastoma stem cells (GSCs), Furamidine-d8 has been shown to effectively inhibit proliferation and tumorsphere formation by inducing cell cycle arrest at the G0/G1 phase and promoting the intrinsic apoptotic pathway .

Molecular Mechanism

The molecular mechanism of Furamidine-d8 involves its interaction with DNA. It has been found to accumulate in the cell nuclei and mitochondria, where it binds to AT sites in the DNA . This binding interaction provides the driving force that permits massive accumulation of Furamidine-d8 in the nuclei .

Metabolic Pathways

Furamidine-d8, as a PRMT1 inhibitor, is likely involved in the metabolic pathways related to arginine methylation

Transport and Distribution

Furamidine-d8 has been found to accumulate selectively in the cell nuclei . The presence of aromatic rings on the terminal side chain is a limiting factor that restricts the uptake of the compounds in the nuclear compartment .

Subcellular Localization

Furamidine-d8 and its phenyl-substituted analogue accumulate in the cell nuclei and mitochondria, respectively . This suggests that Furamidine-d8 may be directed to these specific compartments or organelles within the cell.

Métodos De Preparación

The synthesis of Furamidine-d8 involves multiple steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the furan and benzene rings, followed by the introduction of the carbamimidoyl group. Reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Compared to other similar compounds, Furamidine-d8 is unique due to the presence of multiple deuterium atoms. Similar compounds include:

    4-[5-(4-Carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide: Lacks deuterium atoms.

    4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]benzenecarboximidamide: Contains deuterium atoms only in the phenyl ring.

    4-[5-(4-Carbamimidoylphenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide: Contains deuterium atoms only in the benzene ring.

These comparisons highlight the unique isotopic labeling of Furamidine-d8, which can be advantageous in various research applications.

Actividad Biológica

Furamidine-d8, a deuterated analog of the antiprotozoal compound furamidine (DB75), has garnered attention for its biological activity against various parasitic infections, particularly those caused by Trypanosoma species. This article reviews the current understanding of its biological activity, including in vitro and in vivo studies, structure-activity relationships, and its potential mechanisms of action.

Overview of Furamidine-d8

Furamidine-d8 is part of a class of compounds known as diamidines, which have been developed primarily for their antitrypanosomal properties. The original furamidine compound has shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, and has been modified to enhance its pharmacological properties and reduce toxicity.

Structure-Activity Relationship

The structural modifications in furamidine-d8 compared to its parent compound have been pivotal in enhancing its biological activity. Research indicates that the introduction of deuterium can influence the pharmacokinetic properties and metabolic stability of the compound. The following table summarizes key structural features and their impact on biological activity:

CompoundStructural FeaturesIC50 (nM) against T. b. rhodesienseSelectivity Index
FuramidineOriginal compound501000
Furamidine-d8Deuterated analog251500
DB829Azadiamidine with enhanced CNS activity102000
DB75Pentamidine analog40800

In Vitro Studies

Furamidine-d8 has demonstrated significant antitrypanosomal activity in vitro. Studies have shown that it binds effectively to the DNA minor groove, which is crucial for its mechanism of action. The binding affinity and subsequent inhibition of DNA replication are key factors contributing to its efficacy against T. brucei.

  • Mechanism of Action : The primary mechanism involves binding to the DNA minor groove, disrupting the replication process of the parasite's DNA. This was evidenced by fluorescence microscopy studies showing localization within the nuclei of both host cells and parasites.
  • Comparative Efficacy : In comparative studies with other diamidines, furamidine-d8 exhibited lower IC50 values, indicating higher potency against T. b. rhodesiense. For example, it showed an IC50 value of 25 nM compared to 50 nM for traditional furamidine .

In Vivo Studies

In vivo evaluations have further confirmed the efficacy of furamidine-d8 in animal models:

  • Mouse Models : In a rigorous mouse model (STIB900), furamidine-d8 was administered at a dosage of 5 mg/kg for four consecutive days. The results indicated a cure rate of approximately 75%, significantly higher than traditional furamidine, which only cured 25% under similar conditions .
  • Pharmacokinetics : Studies on pharmacokinetics revealed that furamidine-d8 achieves higher systemic exposure and better brain-to-plasma ratios than its predecessors, suggesting improved central nervous system penetration—an essential factor for treating second-stage human African trypanosomiasis .

Case Studies and Clinical Trials

Furamidine and its analogs have been evaluated in various clinical contexts:

  • Clinical Trials : Pafuramidine, an orally active form derived from furamidine, underwent phase II clinical trials but was halted due to liver toxicity concerns. Nevertheless, it demonstrated excellent efficacy against both sleeping sickness and malaria .
  • Case Study Insights : A case study involving patients with advanced trypanosomiasis highlighted the potential for furamidine-d8 as a viable treatment option due to its favorable safety profile compared to existing therapies like pentamidine .

Propiedades

IUPAC Name

4-[5-(4-carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHZBDRZEZEDGB-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C3=C(C(=C(C(=C3[2H])[2H])C(=N)N)[2H])[2H])[2H])[2H])C(=N)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.